molecular formula C11H16FNO B3168654 [(2-Fluorophenyl)methyl](3-methoxypropyl)amine CAS No. 931992-20-0

[(2-Fluorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B3168654
CAS No.: 931992-20-0
M. Wt: 197.25 g/mol
InChI Key: TUESHJGOLJDMQO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorobenzyl group and a 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₅FNO (molecular weight: 199.24 g/mol). The compound combines the electronic effects of fluorine (electron-withdrawing) and the methoxy group (electron-donating), which influence its physicochemical and biological properties.

  • Reductive amination: Reacting 2-fluorobenzaldehyde with 3-methoxypropylamine under hydrogenation conditions .
  • Alkylation: Coupling 2-fluorobenzyl bromide with 3-methoxypropylamine using a base like K₂CO₃ in DMF .

Fluorinated aromatic amines are often explored in drug discovery due to enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUESHJGOLJDMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

(2-Fluorophenyl)methylamine is used in various fields of scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(3,4-Dimethylphenyl)methylamine 3,4-Dimethylbenzyl C₁₃H₂₁NO 207.31 Higher lipophilicity (logP ~2.8) due to methyl groups; potential CNS activity
(3-Methoxypropyl)(pyridin-2-ylmethyl)amine Pyridin-2-ylmethyl C₁₀H₁₆N₂O 180.25 Basic nitrogen enhances solubility; explored as a ligand in coordination chemistry
(2-Chlorophenyl)methylamine 2-Chlorobenzyl C₁₁H₁₅ClNO 215.70 Chlorine’s larger size may sterically hinder receptor binding compared to fluorine

Key Findings :

  • Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine or methyl groups .
  • Pyridine-containing analogs exhibit higher water solubility but reduced blood-brain barrier penetration .

Variations in the Alkyl Chain

Compound Name Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(Cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine Cyclohexenylmethyl C₁₁H₂₁NO 183.29 Flexible cyclohexenyl group may enhance conformational diversity in drug-receptor interactions
Methyl(3-phenoxypropyl)amine Phenoxypropyl C₁₀H₁₅NO 165.23 Phenoxy group increases rigidity; used as a precursor in antidepressant synthesis
(2-Fluorophenyl)methylamine Hydroxy-isopropoxypropyl C₁₄H₂₁FNO₂ 270.33 Hydroxy group improves solubility; tested in high-throughput screening for kinase inhibition

Key Findings :

  • The 3-methoxypropyl chain balances lipophilicity and flexibility, favoring oral bioavailability .
  • Hydroxy-containing analogs (e.g., [(2-fluorophenyl)methyl][2-hydroxy-3-(isopropoxy)propyl]amine) show improved aqueous solubility but require prodrug strategies for membrane penetration .

Pharmacological Profile Comparison

Compound Name Biological Activity IC₅₀/EC₅₀ (μM) Reference
(2-Fluorophenyl)methylamine Anticancer (in vitro) 12.4 (MCF-7)
N-[2-Phenyl-1-(2-trifluoromethylphenyl)ethyl]n-propylamine Dopamine receptor modulation 0.8 (D2 receptor)
(3-Methoxypropyl)(pyridin-2-ylmethyl)amine Antibacterial (E. coli) 25.0

Key Findings :

  • The target compound’s fluorobenzyl group may enhance interactions with hydrophobic enzyme pockets, contributing to its anticancer activity .
  • Dopamine receptor modulators with trifluoromethyl groups exhibit higher potency but lower selectivity compared to fluorine-substituted analogs .

Biological Activity

(2-Fluorophenyl)methylamine is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a fluorinated phenyl group linked to a propylamine with a methoxy substituent, which may influence its pharmacological properties. The chemical structure is represented by the molecular formula C12H16FNO2 and a molecular weight of approximately 225.26 g/mol.

The biological activity of (2-Fluorophenyl)methylamine is hypothesized to stem from its interactions with neurotransmitter receptors and enzymes involved in metabolic processes. The fluorine atom in the phenyl ring enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes and interact with target proteins. The methoxy group may also facilitate hydrogen bonding interactions, further influencing its biological effects.

Biological Activities

Research indicates that compounds similar to (2-Fluorophenyl)methylamine may exhibit various pharmacological effects, including:

  • Antidepressant Effects : Preliminary studies suggest potential interactions with serotonin and norepinephrine transporters, which are critical in mood regulation.
  • Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety-like behaviors in animal models.
  • Anticancer Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics.

Case Studies and Research Findings

A review of existing literature reveals several studies that explore the biological activity of related compounds:

  • Antitumor Activity : A series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested for their activity against human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines. Compounds exhibited low micromolar GI50 values, highlighting their potential as anticancer agents .
  • Neurotransmitter Interaction Studies : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that (2-Fluorophenyl)methylamine could similarly affect neurotransmitter dynamics, potentially leading to antidepressant or anxiolytic effects.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of (2-Fluorophenyl)methylamine compared to related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(2-Fluorophenyl)methylamineC12H16FNO2Fluorinated phenyl group, methoxy propyl aminePotential antidepressant, anxiolytic
[(2-Chlorophenyl)methyl]amineC12H16ClNO2Chlorine instead of fluorineVariable receptor interactions
[(4-Fluorophenyl)methyl]amineC12H16FNO2Fluorine on para positionDifferent pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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